Glycyl-L-prolyl-L-histidylglycyl-L-methionylglycyl-L-lysyl-L-threonine
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Overview
Description
Glycyl-L-prolyl-L-histidylglycyl-L-methionylglycyl-L-lysyl-L-threonine is a peptide compound composed of eight amino acids: glycine, proline, histidine, methionine, lysine, and threonine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-histidylglycyl-L-methionylglycyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-histidylglycyl-L-methionylglycyl-L-lysyl-L-threonine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Glycyl-L-prolyl-L-histidylglycyl-L-methionylglycyl-L-lysyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-histidylglycyl-L-methionylglycyl-L-lysyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with known biological activities, including wound healing and anti-inflammatory effects.
Glycyl-L-prolyl-L-glutamate: Investigated for its potential in treating neurodegenerative disorders.
Uniqueness
Glycyl-L-prolyl-L-histidylglycyl-L-methionylglycyl-L-lysyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its longer peptide chain may allow for more complex interactions with molecular targets compared to shorter peptides.
Properties
CAS No. |
194871-28-8 |
---|---|
Molecular Formula |
C32H53N11O10S |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C32H53N11O10S/c1-18(44)27(32(52)53)42-30(50)20(6-3-4-9-33)39-24(45)15-36-28(48)21(8-11-54-2)40-25(46)16-37-29(49)22(12-19-14-35-17-38-19)41-31(51)23-7-5-10-43(23)26(47)13-34/h14,17-18,20-23,27,44H,3-13,15-16,33-34H2,1-2H3,(H,35,38)(H,36,48)(H,37,49)(H,39,45)(H,40,46)(H,41,51)(H,42,50)(H,52,53)/t18-,20+,21+,22+,23+,27+/m1/s1 |
InChI Key |
MZJNHFANQFTEHY-CHVHDDFSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)CN)O |
Origin of Product |
United States |
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